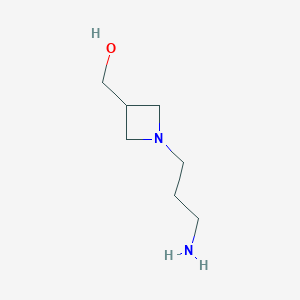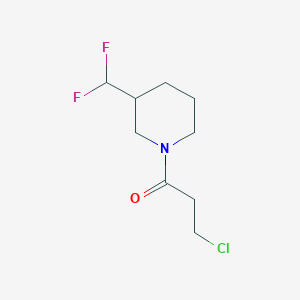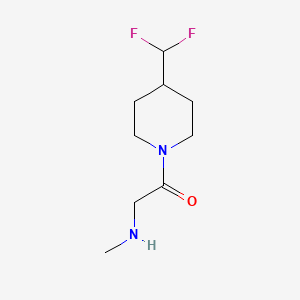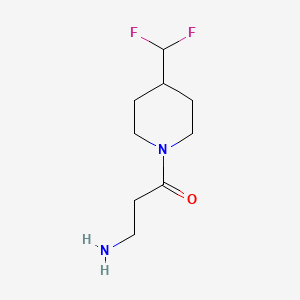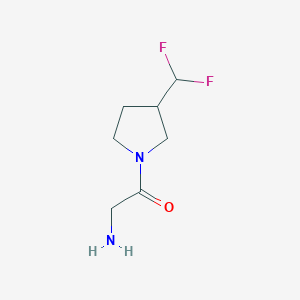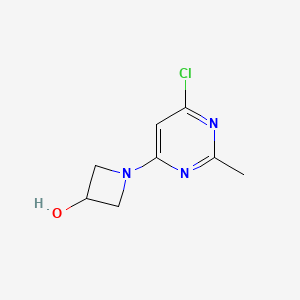
1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-ol
Descripción general
Descripción
1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol. It is related to 6-Chloro-2-methylpyrimidin-4-ol, which has the molecular formula C5H5ClN2O and a molecular weight of 144.56 .
Molecular Structure Analysis
The molecular structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-ol can be represented by the empirical formula C8H10ClN3O. This compound is related to 6-Chloro-2-methylpyrimidin-4-ol, which has the empirical formula C5H5ClN2O .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A variety of derivatives of azetidinones, including those similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-ol, have been synthesized and characterized for potential medicinal applications. These derivatives demonstrate varied biological activities due to their unique structural properties (Desai & Dodiya, 2014).
Antimicrobial Activity
- Certain derivatives show significant antimicrobial activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Chandrashekaraiah et al., 2014).
Antitubercular Activities
- Research on pyridine-containing azetidinone derivatives has indicated their potential as anti-tubercular agents. The presence of certain substituents in these compounds enhances their activity against tuberculosis (Pramod et al., 2021).
Anti-Inflammatory Activity
- Several azetidinone derivatives, synthesized for pharmacological assessment, show significant anti-inflammatory and analgesic activities. These derivatives offer potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects (Gupta & Mishra, 2016).
Propiedades
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-10-7(9)2-8(11-5)12-3-6(13)4-12/h2,6,13H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGXXKLULFGZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





